

# Part 1: Cofilin 1 (CFL1) in Oncogenesis

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Compound of Interest		
Compound Name:	CFL-120	
Cat. No.:	B101681	Get Quote

Cofilin 1 is a key regulator of actin dynamics and is implicated in the migration, invasion, and metastasis of cancer cells.[1][2][3][4] Its overexpression has been linked to poor prognosis in various cancers, including non-small-cell lung cancer, pancreatic cancer, colorectal cancer, and prostate cancer.[3][4][5][6]

#### **Mechanism of Action**

CFL1 promotes the disassembly of actin filaments, leading to an increased turnover of the actin cytoskeleton. This process is crucial for the formation of cellular protrusions like lamellipodia and invadopodia, which are essential for cell motility and invasion.[1][2] The activity of CFL1 is regulated by phosphorylation; phosphorylation at Serine 3 inactivates CFL1, while dephosphorylation activates it.[7] The Rho-ROCK-LIMK signaling pathway is a key upstream regulator of CFL1 phosphorylation.[2][8] In some cancers, CFL1 has also been shown to influence the cell cycle and apoptosis.[5][7]

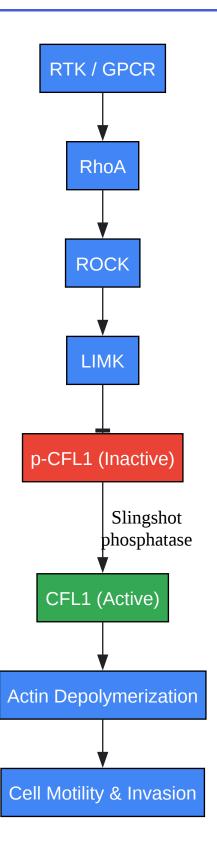
### Quantitative Data: CFL1 Expression in Cancer



Cancer Type	Observation	Significance	Reference
Non-Small-Cell Lung Cancer	High CFL1 expression correlated with lower overall survival.	P < 0.0001	[6]
Pancreatic Cancer	Significantly higher CFL1 mRNA in tumor tissue vs. healthy tissue.	P = 0.0005	[5]
Colorectal Cancer	Significantly higher CFL1 expression in cancerous tissue vs. non-cancerous tissue.	P < 0.05	[3]
Prostate Cancer	CFL1 expression associated with a more aggressive phenotype.	-	[4]

# **Signaling Pathway**





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CFL1 signaling pathway in cell motility.



## **Experimental Protocols**

Western Blotting for CFL1 and Phospho-CFL1

- Cell Lysis: Treat cells as required, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
- Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against CFL1 and phospho-CFL1 (Ser3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

## Part 2: TAS-120 (Futibatinib) in Oncogenesis

Futibatinib (TAS-120) is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[9][10][11] It is being investigated for the treatment of various solid tumors with FGFR genetic aberrations, particularly cholangiocarcinoma.[12][13][14]

### **Mechanism of Action**

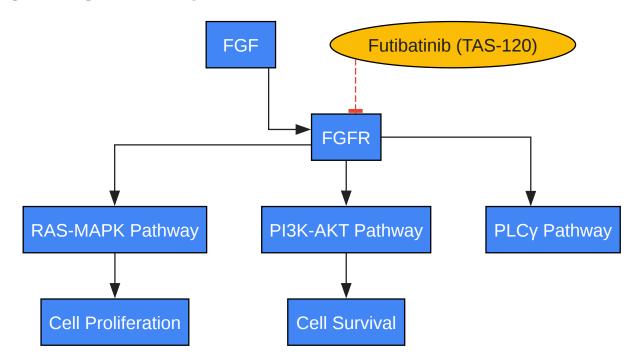
Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inhibition of FGFR signaling.[12][15] This blocks downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[12][15][16]



**Quantitative Data: In Vitro Efficacy of Futibatinib** 

Target	IC50 (nM)	Reference
FGFR1	1.8	[9][10]
FGFR2	1.4	[9][10]
FGFR3	1.6	[9][10]
FGFR4	3.7	[9][10]

# **Signaling Pathway**



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Futibatinib's inhibition of FGFR signaling.

### **Experimental Protocols**

Cell Viability Assay (MTT Assay)

 Cell Seeding: Plate cancer cells with known FGFR aberrations in 96-well plates and allow them to adhere overnight.



- Drug Treatment: Treat cells with a serial dilution of Futibatinib or DMSO (vehicle control) for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the IC50 value by plotting cell viability against drug concentration.

# Part 3: BKM120 (Buparlisib) in Oncogenesis

Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that targets all four isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ).[17][18][19][20] It has been investigated in a wide range of solid tumors and hematological malignancies, often in cancers with a dysregulated PI3K/AKT/mTOR pathway.[17][21]

#### **Mechanism of Action**

Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity. [18][22] This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of the downstream effector AKT and the subsequent mTOR signaling cascade.[20][23] This leads to the inhibition of cell growth, proliferation, and survival.[21][22]

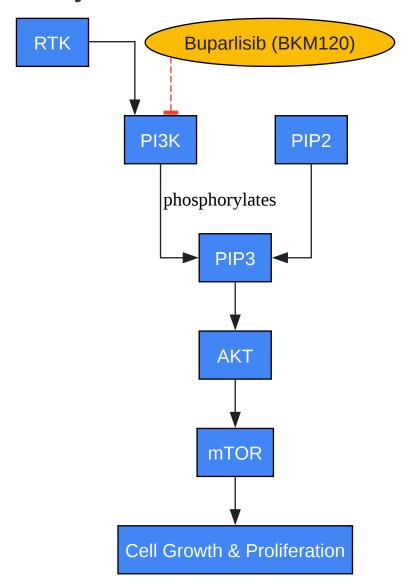
Quantitative Data: In Vitro Efficacy of Buparlisib

Target	IC50 (nM)	Reference
p110α	52	[19]
p110β	166	[19]
p110δ	116	[19]
p110y	262	[19]



Cell Line (Cancer Type)	IC50 (μM)	Reference
Pediatric Sarcomas (Median)	1.1	[24]
PCNSL Patient-Derived Cell Line	< 0.5	[25]

# **Signaling Pathway**



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Buparlisib's inhibition of the PI3K/AKT/mTOR pathway.



## **Experimental Protocols**

Western Blotting for Phospho-AKT (Ser473)

- Cell Treatment and Lysis: Seed cells in 6-well plates and treat with varying concentrations of Buparlisib for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
- Protein Quantification: Use a BCA assay to determine protein concentration.
- SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour.
  - Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
  - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize bands using an ECL substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
- Data Analysis: Quantify band intensities to determine the relative level of AKT phosphorylation.[17]

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